![molecular formula C14H18F3N5 B1324959 6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 952182-36-4](/img/structure/B1324959.png)
6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a diazepane ring, a pyrazolo[3,4-b]pyridine moiety, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Derivative Formation
- Pyridopyrazolopyrimidine derivatives and imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives were synthesized using 6-(2-Thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine, showcasing the chemical versatility of similar compounds (Rateb, 2014).
- A precursor, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, was used to create new polyheterocyclic ring systems, demonstrating the role of such compounds in complex chemical syntheses (Abdel‐Latif et al., 2019).
Antiviral and Antimicrobial Applications
- Certain derivatives of 1H-pyrazolo[3,4-b]pyridine showed potential antiviral activity against HSV1 and HAV, underlining their potential in medicinal chemistry (Attaby et al., 2006).
- Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives were evaluated for antimicrobial and anti-biofilm activities, indicating their potential in combating microbial infections (Nagender et al., 2014).
Synthesis of Heterocyclic Compounds
- The synthesis of a variety of heterocyclic compounds incorporating the pyrazolopyridine moiety was reported, showing the compound's utility in creating diverse chemical structures (Abu-Melha, 2013).
- A study on novel pyranopyrazoles, involving pyrazolo[3,4-b]pyridine derivatives, showcased their importance in the creation of complex molecular structures (Al-Amiery et al., 2012).
Cancer Research
- Pyrazolo[3,4-b]pyridine derivatives were evaluated for anti-cancer activity against various human cancer cell lines, demonstrating their potential in cancer treatment research (Aggarwal et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by structurally similar compounds, it is likely that the compound affects multiple biochemical pathways, potentially including those involved in inflammation, oxidative stress, viral replication, and cancer progression .
Result of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in cell viability .
properties
IUPAC Name |
6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5/c1-9-12-10(14(15,16)17)8-11(19-13(12)21(2)20-9)22-6-3-4-18-5-7-22/h8,18H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVWWUNGVVAPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)N3CCCNCC3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
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